Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]- typically involves the reaction of a phenyl-substituted ethanone with a trimethylcyclopentyl derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]- has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-phenyl-2-[(1S,3R)-2,2,3-trimethylcyclopentyl]-
- Ethanone, 1-[(1R,3S)-1,2,2-trimethyl-3-phenylcyclopropyl]-
- 1-Phenyl-2-(triphenylphosphoranylidene)ethanone
Uniqueness
Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
578006-81-2 |
---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]ethanone |
InChI |
InChI=1S/C16H22O/c1-12-9-10-14(16(12,2)3)11-15(17)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3/t12-,14+/m0/s1 |
InChI Key |
NMQXPIOUXDEACS-GXTWGEPZSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C1(C)C)CC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1CCC(C1(C)C)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.